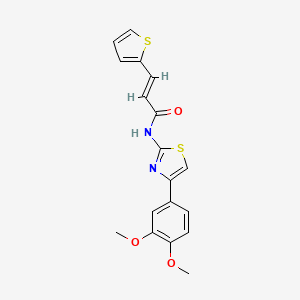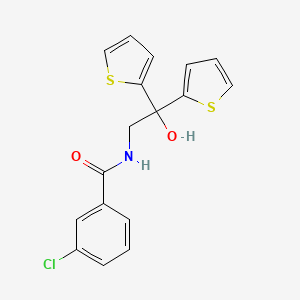![molecular formula C15H13N5OS2 B2864149 5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile CAS No. 338418-70-5](/img/structure/B2864149.png)
5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile is a multifaceted compound with significant relevance across various fields of chemistry, biology, and industry. Characterized by its distinctive structural components, this compound brings together elements of triazole, phenoxy, sulfanyl, isothiazole, and carbonitrile functionalities, granting it unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile typically involves a multi-step process:
Starting Materials: : Precursors such as 5-(phenoxymethyl)-1H-1,2,4-triazole and 4-isothiazolecarbonitrile are integral.
Reagents and Conditions: : The use of methyl iodide, followed by a sulfur-containing reagent (such as thiol), in the presence of a base like sodium hydride.
Reaction Steps
Methylation: : Initial methylation of the triazole component.
Formation of Sulfanyl Linkage: : Introduction of the sulfanyl group through nucleophilic substitution.
Cyclization and Functionalization: : Final steps ensure cyclization and correct functional group placements.
Industrial Production Methods: In an industrial setting, large-scale production might involve:
Batch Processing: : Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: : Utilizing continuous reactors for a streamlined and efficient production cycle.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : Can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: : Reduction reactions can modify the triazole or isothiazole rings.
Substitution: : The phenoxy and methyl groups can be sites for various substitution reactions.
Oxidation Reagents: : Hydrogen peroxide or sodium hypochlorite in mild conditions.
Reduction Reagents: : Metal hydrides like lithium aluminium hydride.
Substitution Conditions: : Catalysts like palladium or nickel can facilitate substitution reactions.
Oxidized Derivatives: : Products with oxidized sulfanyl groups.
Reduced Analogs: : Simplified triazole or isothiazole rings.
Substituted Variants: : Structures with modified phenoxy or methyl groups.
Wissenschaftliche Forschungsanwendungen
This compound finds application in various research fields:
Chemistry: : Utilized as an intermediate in complex synthetic pathways.
Biology: : Acts as a probe or ligand in biochemical assays.
Medicine: : Potential therapeutic agent due to its structural versatility.
Industry: : Used in developing materials with specific mechanical or chemical properties.
Wirkmechanismus
Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with:
Enzymatic Inhibitors: : The triazole and isothiazole rings can inhibit enzymes.
Receptor Binding: : The phenoxy group might engage with various receptors.
Signal Pathways: : Modulates intracellular signaling pathways through its multifunctional groups.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Compared to other compounds like:
1,2,4-Triazole Derivatives: : Offers additional reactive sites due to the isothiazole and sulfanyl groups.
Phenoxy-Substituted Compounds: : Introduces more complexity and versatility.
Isothiazole Compounds: : Unique for having a combination of all the aforementioned functional groups.
3-Phenyl-5-methyl-4-isothiazolecarbonitrile: : Lacks the sulfanyl and triazole functionalities.
5-Methyl-1,2,4-triazole: : Simpler structure with fewer functional groups.
Phenoxymethyl-triazoles: : Limited to triazole and phenoxy groups, missing the sulfanyl and isothiazole parts.
And there you have it! The wonders of complex chemical compounds beautifully untangled
Eigenschaften
IUPAC Name |
5-methyl-3-[[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-12(7-16)15(20-23-10)22-9-14-17-13(18-19-14)8-21-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIQVIXVOMZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2864073.png)




![2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B2864082.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)

